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molecular formula C12H15ClO3 B8348325 Methyl 5-(2-chloro-4-hydroxyphenyl)pentanoate

Methyl 5-(2-chloro-4-hydroxyphenyl)pentanoate

Cat. No. B8348325
M. Wt: 242.70 g/mol
InChI Key: XQTLBFPOYVYKBL-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

To a solution of methyl 5-(2-chloro-4-hydroxyphenyl)pentanoate (2.28 g) in methanol (20.0 mL) was added a 1 M aqueous sodium hydroxide solution (28.2 mL), followed by stirring at room temperature for 1 hour. To a reaction solution was added 1 M hydrochloric acid (28.2 mL), followed by extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 5-(2-chloro-4-hydroxyphenyl)pentanoic acid (2.22 g) as a mixture.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]C)=[O:14].[OH-].[Na+].Cl>CO>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)O)CCCCC(=O)OC
Name
Quantity
28.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
28.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)O)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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